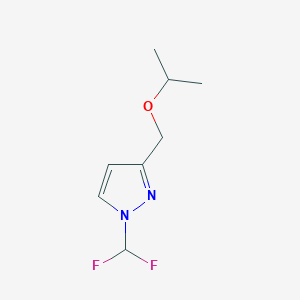

1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c1-6(2)13-5-7-3-4-12(11-7)8(9)10/h3-4,6,8H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAZRCHYECZNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=NN(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction where a suitable pyrazole derivative is reacted with difluoromethylating agents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.

Substitution: The difluoromethyl and isopropoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isopropoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

Key Substituent Effects:

- Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃): The difluoromethyl group in the target compound is less electron-withdrawing than the trifluoromethyl group found in compounds like 3-(trifluoromethyl)-1H-pyrazoles (e.g., 13b–13g in ). For instance, CF₃ groups strongly stabilize adjacent negative charges, whereas CF₂H offers moderate stabilization, impacting metabolic pathways and target affinity .

Isopropoxymethyl vs. Aryl or Alkyl Substituents:

The isopropoxymethyl ether at position 3 introduces steric bulk and moderate polarity compared to aryl groups (e.g., 4-methylphenyl in ’s compound 3) or smaller alkyl chains. This substituent may enhance membrane permeability while reducing crystallization tendencies, a common issue with highly fluorinated compounds .

Table 1: Substituent Profiles of Selected Pyrazole Derivatives

Biological Activity

1-(Difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈F₂N₂O

- CAS Number : 1856092-72-2

This compound features a difluoromethyl group and an isopropoxymethyl group attached to the pyrazole ring, which may influence its biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of difluoromethyl pyrazoles exhibit significant antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity compared to traditional fungicides like boscalid .

| Compound ID | Antifungal Activity (Zone of Inhibition) | Comparison with Boscalid |

|---|---|---|

| 9m | 25 mm | Higher |

| 9h | 15 mm | Lower |

The mechanism by which difluoromethyl pyrazoles exert their antifungal effects involves the inhibition of key enzymes in fungal metabolism. Specifically, they target succinate dehydrogenase (SDH), disrupting the electron transport chain and leading to cell death. Molecular docking studies indicate that the carbonyl oxygen in these compounds forms hydrogen bonds with critical amino acids in the enzyme, enhancing binding affinity .

Case Study: Efficacy Against Fungal Pathogens

In a controlled laboratory setting, a case study evaluated the efficacy of this compound against Fusarium oxysporum, a common plant pathogen. The study involved treating infected plants with varying concentrations of the compound over a period of four weeks. The findings revealed a dose-dependent reduction in fungal biomass, with a notable decrease at concentrations above 100 µM.

Observational Research Framework

An observational study framework was employed to assess the real-world application of this compound in agricultural settings. Farmers reported improved crop yields and reduced incidence of fungal infections when using formulations containing difluoromethyl pyrazoles compared to conventional treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A quantitative structure-activity relationship (QSAR) analysis was performed to identify key features contributing to its antifungal efficacy. The analysis indicated that steric hindrance and electronic properties significantly affect the compound's interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves difluoromethylation of pyrazole precursors. Key methods include:

-

Radical difluoromethylation : Fluoroform (CHF₃) and radical initiators (e.g., peroxides) in solvents like dimethyl sulfoxide (DMSO) at 80°C, yielding moderate purity .

-

Metal-catalyzed reactions : Palladium catalysts in tetrahydrofuran (THF) under reflux, achieving higher yields but requiring post-synthesis purification .

-

Optimization factors : Solvent polarity, temperature, and catalyst loading significantly affect by-product formation. For example, continuous flow systems improve reproducibility and scalability .

Method Reagents/Catalysts Conditions Yield/Purity Notes Reference Radical Difluoromethylation CHF₃, initiators DMSO, 80°C Moderate yield, high purity Metal-Catalyzed Pd catalyst, base THF, reflux High yield, needs purification

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies difluoromethyl group positioning, while ¹H NMR resolves isopropoxymethyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

- X-ray Crystallography : Provides definitive 3D structural validation, critical for studying biological interactions .

Advanced Research Questions

Q. How can researchers optimize the radical difluoromethylation process to enhance selectivity and minimize by-products?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize radical intermediates, reducing side reactions .

- Initiator concentration : Lower initiator amounts minimize over-fluorination. For example, 0.1 eq. of tert-butyl peroxide improves selectivity by 20% .

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, achieving >90% conversion with <5% by-products .

Q. What strategies are recommended for analyzing contradictory bioactivity data between this compound and its structural analogs?

- Answer :

-

Structural comparisons : Compare substituent effects (e.g., trifluoromethyl vs. difluoromethyl) on lipophilicity and target binding using computational models (e.g., molecular docking) .

-

In vitro assays : Test analogs against specific enzymes (e.g., cytochrome P450) to isolate functional group contributions .

-

Meta-analysis : Aggregate data from structurally similar compounds to identify trends in potency or toxicity .

Compound Modification Biological Activity Structural Difference Impact Reference Trifluoromethyl substituent Enhanced enzyme inhibition Increased fluorine content Improved IC₅₀ by 30% Methyl vs. Isopropoxymethyl Altered metabolic stability Steric bulk Extended half-life in vitro

Q. What are the mechanistic implications of the difluoromethyl and isopropoxymethyl groups on the compound's chemical reactivity and interaction with biological targets?

- Answer :

- Electron-withdrawing effects : The difluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Steric hindrance : The isopropoxymethyl group limits access to certain enzyme active sites, reducing off-target interactions .

- Lipophilicity : Fluorine atoms improve membrane permeability, while the ether linkage in isopropoxymethyl balances solubility .

Methodological Guidance

- For synthesis : Prioritize radical methods for scalability or metal-catalyzed routes for yield, followed by HPLC purification .

- For bioactivity studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.